molecular formula C8H6ClFO3 B13672009 Methyl 4-chloro-2-fluoro-6-hydroxybenzoate

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate

Cat. No.: B13672009
M. Wt: 204.58 g/mol
InChI Key: JROYGELUGMMDBY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and hydroxy functional groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-fluoro-6-hydroxybenzoate
  • Methyl 2-fluoro-6-hydroxybenzoate
  • Methyl 4-chloro-2-hydroxybenzoate

Uniqueness

Methyl 4-chloro-2-fluoro-6-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups on the benzene ring enhances its potential for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 4-chloro-2-fluoro-6-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3

InChI Key

JROYGELUGMMDBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Cl)O

Origin of Product

United States

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